

Sanggenon C: A Technical Deep Dive into its Anticancer Mechanisms

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Compound of Interest		
Compound Name:	Sanggenon C	
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Introduction

Sanggenon C, a naturally occurring flavonoid extracted from the root bark of Morus species (mulberry), has emerged as a promising candidate in oncology research.[1][2][3][4] This technical guide synthesizes the current understanding of **Sanggenon C**'s mechanism of action in cancer cells, providing an in-depth analysis of its effects on cell proliferation, apoptosis, cell cycle, and key signaling pathways. The information presented herein is intended to support further research and drug development efforts in harnessing the therapeutic potential of **Sanggenon C**.

Inhibition of Cancer Cell Proliferation

Sanggenon C has demonstrated significant dose- and time-dependent inhibition of proliferation across various cancer cell lines, including colon (LoVo, HT-29, SW480), gastric (HGC-27, AGS), glioblastoma (LN-229, U-87 MG), and leukemia (K562, P388).[1][3][5][6]

Quantitative Data on Cell Viability



Cell Line	Cancer Type	Concentr ation (µM)	Incubatio n Time (h)	Effect	IC50 (µM)	Referenc e
LoVo	Colon Cancer	0, 5, 10, 20, 40, 80	24	Dose- dependent inhibition of proliferatio n	Not specified	[1][2]
HT-29	Colon Cancer	0, 5, 10, 20, 40, 80	24	Dose- dependent inhibition of proliferatio n	Not specified	[1][2]
SW480	Colon Cancer	0, 5, 10, 20, 40, 80	24	Dose- dependent inhibition of proliferatio n	Not specified	[1][2]
HGC-27	Gastric Cancer	4-12	24	Inhibition of proliferation	9.129	[7]
AGS	Gastric Cancer	4-12	24	Inhibition of proliferation	9.863	[7]
H22	Hepatoma	Not specified	24	Inhibition of proliferation	~15	[6][8]
P388	Leukemia	Not specified	24	Inhibition of proliferation	~15	[6][8]
K562	Leukemia	Not specified	Not specified	Inhibition of viability	~15	[6][8]



Induction of Apoptosis

A primary mechanism through which **Sanggenon C** exerts its anticancer effects is the induction of apoptosis. This has been observed in colon cancer, gastric cancer, and glioblastoma cells.[1] [3][5]

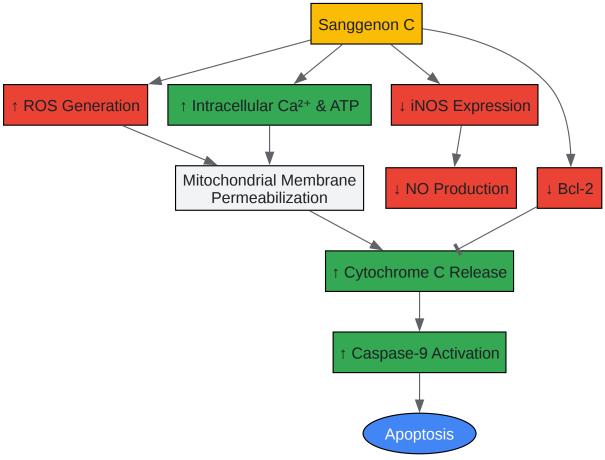
Mitochondrial Apoptosis Pathway

In colon cancer cells (HT-29), **Sanggenon C** triggers the mitochondrial pathway of apoptosis. [1][2][9] This is characterized by:

- Increased Reactive Oxygen Species (ROS) Generation: Sanggenon C treatment leads to a significant increase in intracellular ROS levels.[1][2][4]
- Mitochondrial Dysfunction: The compound induces mitochondrial membrane
 permeabilization (MMP).[4] It also increases intracellular Ca2+ and ATP levels.[1][2][4][9]
- Modulation of Apoptotic Proteins: **Sanggenon C** downregulates the anti-apoptotic protein Bcl-2 and increases the release of Cytochrome C, which in turn activates caspase-9 and subsequent downstream caspases.[1][4]
- Inhibition of Nitric Oxide (NO) Production: The compound inhibits the expression of inducible nitric oxide synthase (iNOS), leading to decreased NO production, a molecule implicated in cancer progression.[1][2][9]

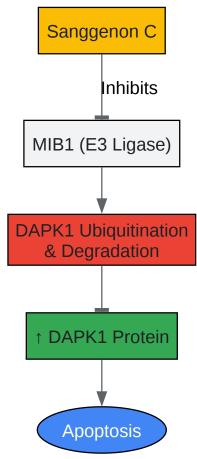


Sanggenon C-Induced Mitochondrial Apoptosis in Colon Cancer



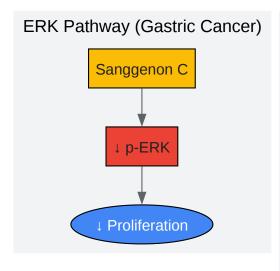


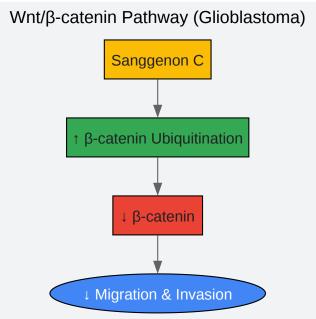
Sanggenon C Regulation of MIB1/DAPK1 Axis in Glioblastoma





Key Signaling Pathways Modulated by Sanggenon C





Cell Viability Assay (CCK-8 / Alamar Blue) Cancer Cell Culture Treatment with Sanggenon C (Varying Concentrations & Times) Cell Cycle Analysis (Flow Cytometry) Protein Expression Analysis (Flow Cytometry) Data Analysis & Interpretation



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